molecular formula C10H18FNO3 B008847 Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, CAS No. 102420-42-8

Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,

Cat. No. B008847
M. Wt: 219.25 g/mol
InChI Key: BPRDHOHWTRSRFJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester is a chemical compound that has been of interest to many researchers due to its potential applications in scientific research. This compound is also known as TFB-TBOC and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of TFB-TBOC is not well understood. However, it is believed to act as a protecting group by blocking the amino group of peptides or the backbone of PNAs. This protects the peptide or PNA from unwanted reactions during synthesis.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of TFB-TBOC. However, it has been shown to be stable under acidic conditions and is a useful protecting group for the N-terminal amino group of peptides and the backbone of PNAs.

Advantages And Limitations For Lab Experiments

One of the advantages of using TFB-TBOC as a protecting group is its stability under acidic conditions. This makes it useful for solid-phase peptide synthesis and the synthesis of PNAs. However, one limitation of using TFB-TBOC is that it may not be compatible with certain reagents used in peptide synthesis.

Future Directions

There are several future directions for the use of TFB-TBOC in scientific research. One direction is to explore its use as a protecting group for other functional groups in peptides and PNAs. Another direction is to investigate its potential use in the synthesis of other biomolecules, such as oligonucleotides and carbohydrates. Additionally, the mechanism of action of TFB-TBOC could be further explored to better understand its role in protecting peptides and PNAs during synthesis.

Synthesis Methods

TFB-TBOC can be synthesized using various methods, including the reaction of 4-hydroxy-2-butenyl carbamate with pivaloyl chloride and N-methylmorpholine in dichloromethane. This reaction results in the formation of TFB-TBOC as a white solid with a yield of 60-70%.

Scientific Research Applications

TFB-TBOC has been used in various scientific research applications, including the protection of amino acids during solid-phase peptide synthesis. It has been used as a protecting group for the N-terminal amino group of peptides and has been shown to be stable under acidic conditions. TFB-TBOC has also been used in the synthesis of peptide nucleic acids (PNAs) and has been shown to be a useful protecting group for the PNA backbone.

properties

CAS RN

102420-42-8

Product Name

Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,

Molecular Formula

C10H18FNO3

Molecular Weight

219.25 g/mol

IUPAC Name

tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+

InChI Key

BPRDHOHWTRSRFJ-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(CF)/C=C/CO

SMILES

CC(C)(C)OC(=O)NC(CF)C=CCO

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)C=CCO

synonyms

Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,

Origin of Product

United States

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